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molecular formula C10H8BrFN2S B8016651 2-Imino-6-fluoro-3-propargylbenzothiazole hydrobromide

2-Imino-6-fluoro-3-propargylbenzothiazole hydrobromide

Cat. No. B8016651
M. Wt: 287.15 g/mol
InChI Key: HSDGGVVJOIQJAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04968708

Procedure details

In 800 ml of n-butanol was dissolved 25.0 g of 2-amino-6-fluorobenzothiazole. With heating at 100° C., 25.0 g of propargyl bromide was dropwise added to the solution. After completion of the dropwise addition, the mixture was heated for 4 hours. The precipitated crystals were taken out by filtration and recrystallized from water to give 26.5 g of 2-imino-6-fluoro-3-propargylbenzothiazole hydrobromide. The hydrobromide, 26.5 g, was added to a mixture of 2.54 g of sodium and 70 ml of ethanol at room temperature followed by refluxing for one hour. After completion of the reaction, the solvent was removed and, water and ethyl acetate were added to the residue followed by separation. After 2N hydrochloric acid was added to the residue obtained from the ethyl acetate phase, water was evaporated to give 20.7 g of 7-fluoro-2-methylimidazo[2,1-b]benzothiazole hydrochloride.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]2[CH:10]=[C:9]([F:11])[CH:8]=[CH:7][C:5]=2[N:6]=1.[CH2:12]([Br:15])[C:13]#[CH:14]>C(O)CCC>[BrH:15].[NH:1]=[C:2]1[N:6]([CH2:14][C:13]#[CH:12])[C:5]2[CH:7]=[CH:8][C:9]([F:11])=[CH:10][C:4]=2[S:3]1 |f:3.4|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(C#C)Br
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
NC=1SC2=C(N1)C=CC(=C2)F
Name
Quantity
800 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of the dropwise addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were taken out by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from water

Outcomes

Product
Name
Type
product
Smiles
Br.N=C1SC2=C(N1CC#C)C=CC(=C2)F
Measurements
Type Value Analysis
AMOUNT: MASS 26.5 g
YIELD: CALCULATEDPERCENTYIELD 62.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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